Potassium 3-phenylpyruvate

Overview

Description

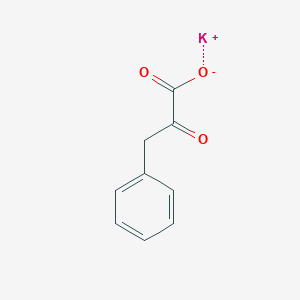

Potassium 3-phenylpyruvate is an organic compound with the molecular formula C9H7KO3 It is the potassium salt of 3-phenylpyruvic acid, which is a derivative of pyruvic acid where the methyl group is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-phenylpyruvate can be synthesized through the decarboxylation of phenylpyruvic acid in the presence of a base such as potassium hydroxide. The reaction typically involves heating phenylpyruvic acid with potassium hydroxide in an aqueous solution, followed by crystallization to obtain the potassium salt.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-phenylpyruvate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid.

Reduction: It can be reduced to form phenylalanine.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the keto group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the keto group under basic or acidic conditions.

Major Products:

Oxidation: Phenylacetic acid.

Reduction: Phenylalanine.

Substitution: Various substituted phenylpyruvates depending on the nucleophile used.

Scientific Research Applications

Potassium 3-phenylpyruvate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in metabolic pathways, particularly in the metabolism of phenylalanine.

Industry: It can be used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of potassium 3-phenylpyruvate involves its participation in metabolic pathways. It acts as an intermediate in the catabolism of phenylalanine, where it is converted to phenylpyruvic acid by phenylalanine hydroxylase. This conversion is crucial for the proper metabolism of phenylalanine and the prevention of metabolic disorders.

Comparison with Similar Compounds

Phenylpyruvic acid: The parent compound of potassium 3-phenylpyruvate.

Phenylalanine: An amino acid that is metabolized to phenylpyruvic acid.

Phenylacetic acid: A product of the oxidation of phenylpyruvic acid.

Uniqueness: this compound is unique due to its role as a potassium salt, which enhances its solubility and stability compared to its parent acid. This makes it more suitable for certain biochemical and industrial applications.

Biological Activity

Potassium 3-phenylpyruvate (K3PP) is a compound derived from phenylpyruvic acid, primarily known for its role in the metabolism of phenylalanine. This article explores its biological activities, mechanisms of action, and implications in metabolic disorders, particularly phenylketonuria (PKU).

Chemical Structure and Properties

This compound is a potassium salt of 3-phenylpyruvic acid, characterized by the following chemical structure:

- Molecular Formula : C9H7O3K

- Molecular Weight : 228.27 g/mol

The compound exhibits properties typical of keto-acids, including solubility in water and potential reactivity with amino acids.

K3PP functions primarily as a substrate in metabolic pathways involving the transamination of amino acids. It is involved in the following biochemical processes:

- Transamination Reactions : K3PP can participate in transamination reactions where it acts as an acceptor for amino groups, facilitating the conversion of phenylalanine to tyrosine. This is particularly relevant in individuals with PKU, where phenylalanine accumulates due to enzyme deficiencies.

- Inhibition of Enzymes : Studies have shown that phenylpyruvic acid can inhibit key enzymes such as pyruvate kinase and hexokinase in the brain. This inhibition may contribute to neurological damage observed in PKU patients .

Metabolic Disorders

-

Phenylketonuria (PKU) :

- PKU is an inherited disorder characterized by an inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH). Elevated levels of phenylalanine lead to the accumulation of phenylpyruvic acid.

- K3PP has been investigated as a potential therapeutic agent for managing PKU by promoting the conversion of excess phenylalanine into less harmful metabolites .

-

Case Studies :

- A study involving urinary metabolomics in PKU patients highlighted that treatment with K3PP could lead to significant changes in metabolic profiles, suggesting its potential role in mitigating the effects of elevated phenylalanine levels .

- Another investigation demonstrated that dietary supplementation with K3PP resulted in improved metabolic control in children with PKU, reducing blood levels of phenylalanine and enhancing overall metabolic stability .

Neuroprotective Effects

Research indicates that K3PP may possess neuroprotective properties, potentially alleviating some of the neurological impairments associated with high phenylalanine levels. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been documented .

Table 1: Summary of Biological Activities of this compound

Properties

IUPAC Name |

potassium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.K/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKKYCVCTIWUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170141 | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-93-7 | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.